

Structure-activity relationship of MKC9989

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Compound of Interest

Compound Name: MKC9989

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An In-depth Technical Guide to the Structure-Activity Relationship of **MKC9989**

Introduction

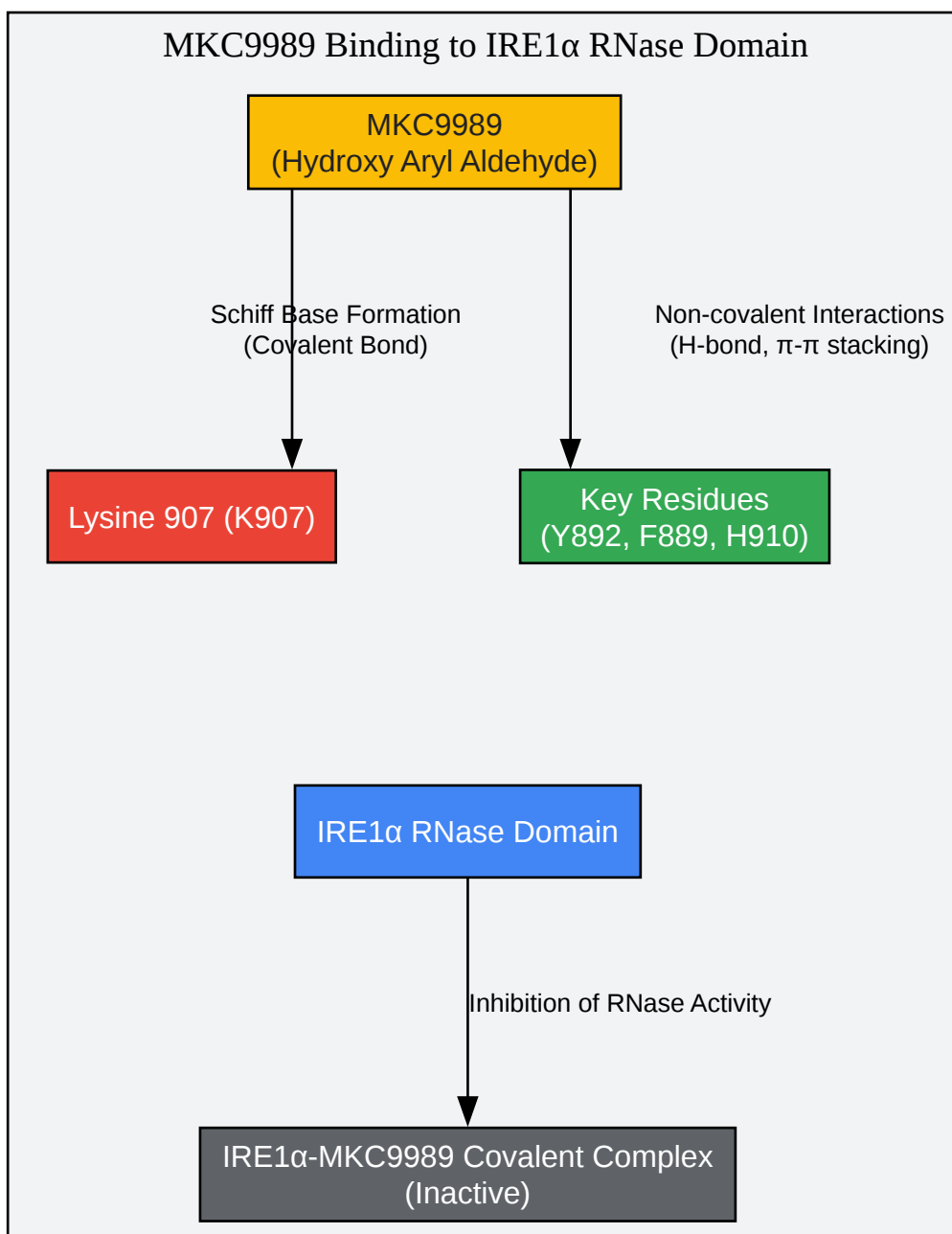
MKC9989 is a potent and selective inhibitor belonging to the hydroxy aryl aldehyde (HAA) class of molecules. It targets the endoribonuclease (RNase) activity of Inositol-Requiring Enzyme 1 α (IRE1 α), a critical sensor and transducer of the Unfolded Protein Response (UPR). [1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting IRE1 α , **MKC9989** can modulate the UPR, making it a valuable tool for research and a potential starting point for therapeutic development in diseases associated with ER stress, such as cancer and metabolic disorders.[3] This document provides a detailed overview of the structure-activity relationship (SAR) of **MKC9989**, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

MKC9989 exerts its inhibitory effect through a highly specific, covalent interaction with the RNase domain of IRE1 α . The aldehyde moiety of **MKC9989** forms a Schiff base with the amine side chain of Lysine 907 (K907), a key residue within the enzyme's active site.[1][2][4] This

covalent modification blocks the binding of IRE1 α 's mRNA substrates, such as X-box binding protein 1 (XBP1) mRNA, thereby inhibiting their splicing.[2][5]

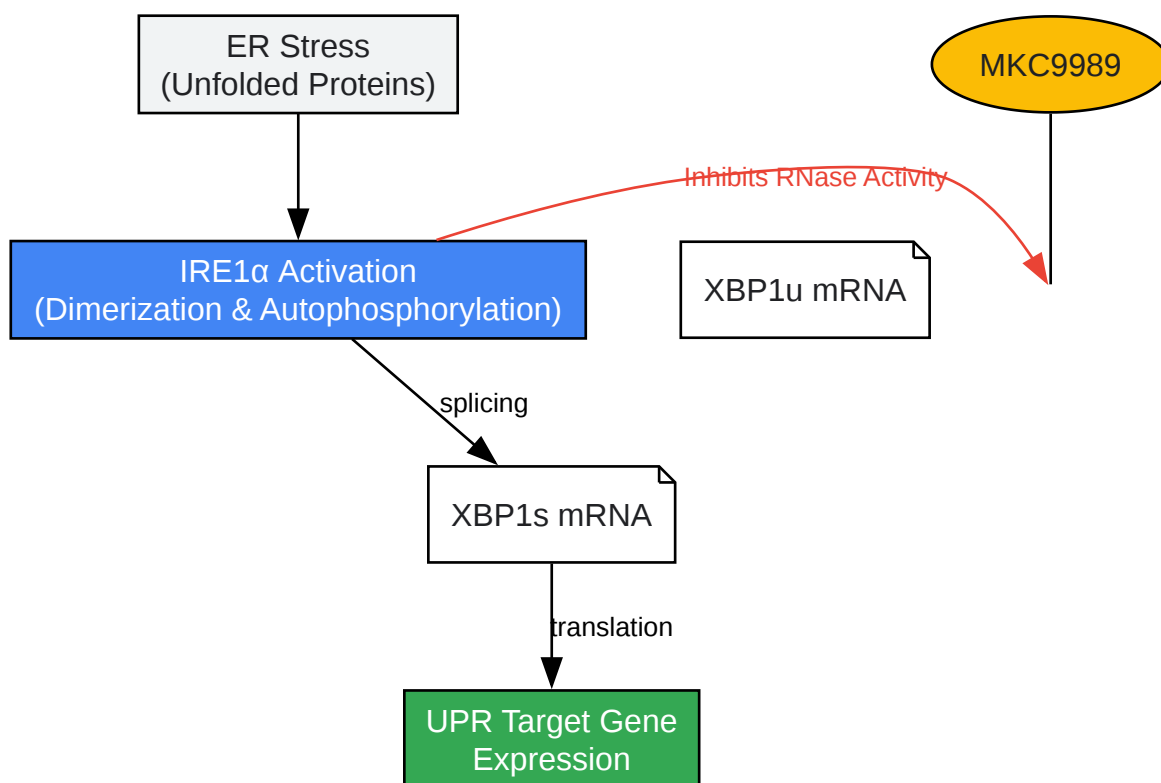
The selectivity of **MKC9989** for K907 over other lysine residues in IRE1 α is a critical aspect of its mechanism.[2][3] In-silico studies have revealed that K907 has the lowest pKa value among all 23 lysine residues in IRE1 α , making it more nucleophilic and reactive.[2][6] The inhibitor binds in a pocket where it is stabilized by additional interactions, including π - π stacking with Phenylalanine 889 (F889) and Histidine 910 (H910), and a hydrogen bond with Tyrosine 892 (Y892).[1][2]



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Caption: Covalent inhibition mechanism of IRE1 α by **MKC9989**.

The inhibition of IRE1 α RNase by **MKC9989** effectively blocks the downstream signaling of the UPR. This prevents the splicing of XBP1 mRNA, a key transcription factor for UPR target genes, and stabilizes targets of Regulated IRE1-Dependent Decay (RIDD), such as CD59 mRNA.[5][7]



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Caption: **MKC9989** blocks the IRE1 α signaling pathway of the UPR.

Structure-Activity Relationship (SAR)

SAR studies on the HAA class of inhibitors, using a naphthalene scaffold as a base, have elucidated key structural requirements for potent IRE1 α inhibition.[1]

Compound/Analog	Modification from Naphthalene Scaffold (MKC3437)	IC50 (μM) vs. Murine IRE1 α	Key SAR Insights
MKC9989	Coumarin Scaffold	~0.23	Potent inhibitor, coumarin scaffold is effective.[5]
MKC3437	Base Naphthalene Scaffold	2.2	Serves as the baseline for SAR comparison.[1]
MKC3964	Substitution of Aldehyde (Position 1)	Activity not tolerated	The aldehyde is critical for the Schiff base reaction with K907.[1]
MKC3820	Substitution of Hydroxyl (Position 2)	Activity not tolerated	The hydroxyl group is crucial, likely for H-bonding with Y892.[1]
MKC3426	Bulky substituent at Position 3	Well tolerated	Position 3 faces the solvent, allowing for larger modifications. [1]
MKC3946	Bulky substituent at Position 7	Well tolerated	Position 7 also faces the solvent, accommodating bulky groups.[1]
MKC3987	Bromine at Position 8	0.39	A bromine atom is favored over hydrogen, fitting into a narrow part of the binding site.[1]

Summary of Key SAR Findings:

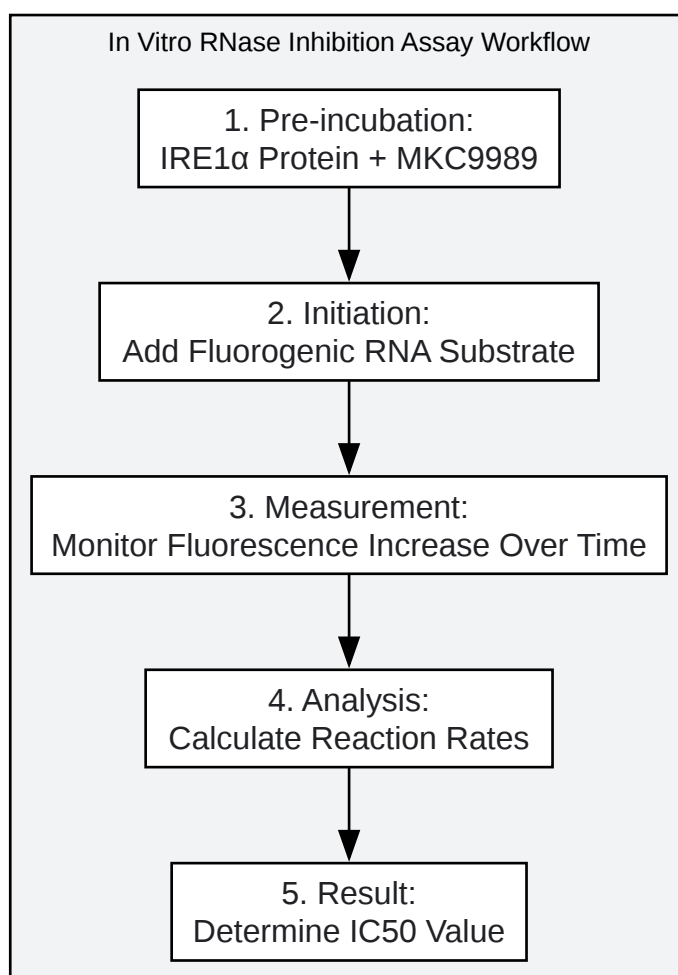
- Positions 1 & 2: The hydroxy and aldehyde moieties are essential for activity, confirming their roles in hydrogen bonding and covalent Schiff base formation, respectively.[1]
- Positions 3 & 7: These positions are solvent-exposed, indicating that modifications here could be used to improve pharmacokinetic properties without sacrificing potency.[1]
- Position 8: This position is more sterically constrained. Small electronegative groups like bromine are favored, while bulkier groups lead to steric clashes and reduced activity.[1]

Experimental Protocols

In Vitro IRE1 α RNase Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of an RNA substrate by the IRE1 α RNase domain.

- Reagents: Recombinant murine IRE1 α protein, a dual-hairpin RNA substrate with a fluorophore and a quencher, assay buffer (e.g., HEPES, NaCl, MgCl₂, TCEP).
- Procedure:
 - IRE1 α protein (e.g., 20 nM) is pre-incubated with varying concentrations of the inhibitor (e.g., **MKC9989**) in the assay buffer for a set time at room temperature.[4]
 - The reaction is initiated by adding the RNA substrate.
 - As IRE1 α cleaves the RNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
 - Fluorescence is monitored in real-time using a plate reader.
- Data Analysis: The initial rate of RNA cleavage is calculated for each inhibitor concentration. IC₅₀ values are determined by plotting the rate of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[1]



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Caption: Workflow for the in vitro IRE1α RNase inhibition assay.

Cell-Based XBP1 Splicing Assay

This assay measures the effect of an inhibitor on IRE1α activity within a cellular context.

- Cell Line: A human cell line responsive to ER stress, such as RPMI 8226 plasmacytoma cells, is typically used.[7]
- Procedure:
 - Cells are cultured to approximately 50% confluency.

- Cells are treated with varying concentrations of the inhibitor (e.g., **MKC9989**) for a specified time.
- ER stress is induced using an agent like thapsigargin (e.g., 1 μ M).[5]
- After incubation, total RNA is harvested from the cells.
- Reverse transcription PCR (RT-PCR) is performed using primers that flank the splice site of XBP1 mRNA.
- Data Analysis: The PCR products corresponding to the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 are separated and quantified using gel electrophoresis. The percentage of XBP1 splicing is calculated, and the EC50 value for the inhibitor is determined by plotting the inhibition of splicing against the log of the inhibitor concentration.[5][7]

Conclusion

MKC9989 is a well-characterized inhibitor of the IRE1 α RNase domain. Its mechanism relies on the formation of a covalent Schiff base with K907, an interaction guided by specific structural features of the hydroxy aryl aldehyde scaffold. The established structure-activity relationship provides a clear roadmap for the design of next-generation IRE1 α inhibitors with potentially improved potency and drug-like properties. The detailed experimental protocols enable the consistent evaluation of new analogs, facilitating further exploration of this promising therapeutic target.

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